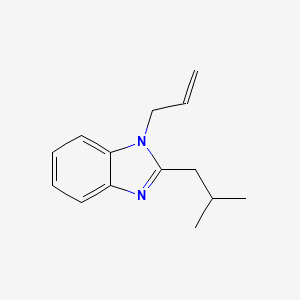
1-allyl-2-isobutyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-isobutyl-1H-benzimidazole, also known as ABZI, is a benzimidazole derivative that has gained attention in the scientific community due to its potential applications in research. ABZI has been found to exhibit antiviral and immunomodulatory properties, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
1-allyl-2-isobutyl-1H-benzimidazole has been found to exhibit antiviral activity against a range of viruses such as influenza A virus, Zika virus, and human rhinovirus. It has also been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response. Furthermore, 1-allyl-2-isobutyl-1H-benzimidazole has been found to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. These properties make 1-allyl-2-isobutyl-1H-benzimidazole a promising candidate for further investigation in the field of antiviral and immunomodulatory research.
Mecanismo De Acción
The mechanism of action of 1-allyl-2-isobutyl-1H-benzimidazole involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. This activation occurs through the binding of 1-allyl-2-isobutyl-1H-benzimidazole to a specific site on the STING protein. The production of type I interferons and cytokines leads to the induction of an antiviral state in cells, which helps to combat viral infections.
Biochemical and Physiological Effects
1-allyl-2-isobutyl-1H-benzimidazole has been found to induce the production of type I interferons and cytokines, which play a role in the immune response. The activation of the STING pathway by 1-allyl-2-isobutyl-1H-benzimidazole leads to the induction of an antiviral state in cells, which helps to combat viral infections. Furthermore, 1-allyl-2-isobutyl-1H-benzimidazole has been found to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-2-isobutyl-1H-benzimidazole in lab experiments is its ability to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. This makes 1-allyl-2-isobutyl-1H-benzimidazole a promising candidate for further investigation in the field of antiviral and immunomodulatory research. However, one limitation of using 1-allyl-2-isobutyl-1H-benzimidazole is its potential cytotoxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-allyl-2-isobutyl-1H-benzimidazole. One area of research could focus on the development of 1-allyl-2-isobutyl-1H-benzimidazole derivatives with improved antiviral and immunomodulatory properties. Another area of research could focus on the use of 1-allyl-2-isobutyl-1H-benzimidazole in combination with other antiviral agents to enhance their effectiveness. Additionally, further investigation is needed to determine the potential toxicity of 1-allyl-2-isobutyl-1H-benzimidazole and its derivatives. Overall, 1-allyl-2-isobutyl-1H-benzimidazole shows great potential for further investigation in the field of antiviral and immunomodulatory research.
Métodos De Síntesis
The synthesis of 1-allyl-2-isobutyl-1H-benzimidazole involves the reaction of 2-isobutyl-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is obtained by purification through column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-(2-methylpropyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-4-9-16-13-8-6-5-7-12(13)15-14(16)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSTKSESNBZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1-(prop-2-en-1-yl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
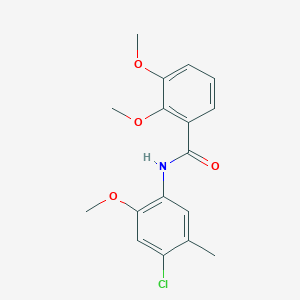
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
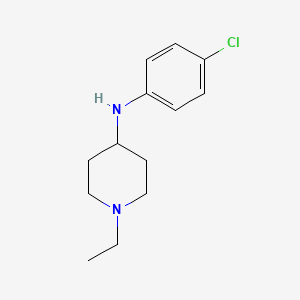
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)

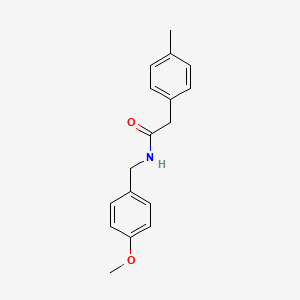
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
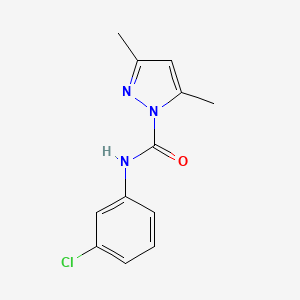
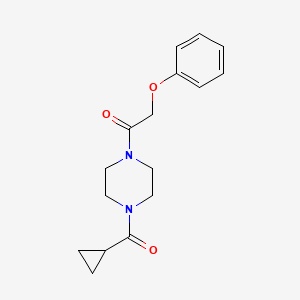
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)